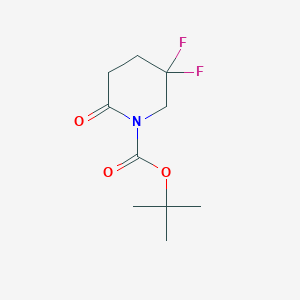

Tert-butyl 5,5-difluoro-2-oxopiperidine-1-carboxylate

Description

Tert-butyl 5,5-difluoro-2-oxopiperidine-1-carboxylate is a fluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a ketone at the 2-position, and two fluorine atoms at the 5-position of the six-membered ring. The Boc group enhances stability during synthetic workflows, while the 5,5-difluoro substitution introduces steric and electronic effects that influence conformational rigidity, reactivity, and physicochemical properties. This compound is of interest in medicinal chemistry as a precursor for bioactive molecules, leveraging fluorine’s ability to modulate lipophilicity and metabolic stability.

Properties

IUPAC Name |

tert-butyl 5,5-difluoro-2-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2NO3/c1-9(2,3)16-8(15)13-6-10(11,12)5-4-7(13)14/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABALBOTTXVJFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1=O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701186296 | |

| Record name | 1,1-Dimethylethyl 5,5-difluoro-2-oxo-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701186296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911634-76-9 | |

| Record name | 1,1-Dimethylethyl 5,5-difluoro-2-oxo-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911634-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 5,5-difluoro-2-oxo-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701186296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-butyl 5,5-difluoro-2-oxopiperidine-1-carboxylate typically involves the reaction of tert-butyl 3,3-difluoropiperidine-1-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.

Chemical Reactions Analysis

Tert-butyl 5,5-difluoro-2-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of alcohol derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 5,5-difluoro-2-oxopiperidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can lead to the development of novel therapeutic agents.

Case Study : In a study assessing compounds for cystic fibrosis treatment, derivatives of this compound were evaluated for their ability to enhance CFTR activity in mutant cell lines, demonstrating promising results comparable to established drugs such as VX-770 .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the preparation of complex molecules and peptides. Its functional groups facilitate various chemical reactions, including coupling and substitution reactions.

Data Table: Reaction Types and Conditions

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Deprotection | TFA (trifluoroacetic acid) | Free amino acids |

| Coupling | DIC (N,N’-diisopropylcarbodiimide) + HOBt | Peptides |

| Substitution | Nucleophiles under controlled conditions | Substituted derivatives |

Biochemical Studies

The compound has been utilized in biochemical assays to study enzyme interactions and protein-ligand binding dynamics. Its ability to form stable complexes with enzymes makes it valuable for understanding enzymatic mechanisms.

Case Study : A recent study focused on enzyme inhibition using derivatives of this compound, revealing significant activity against specific targets involved in metabolic pathways .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Its unique structure allows it to enhance solubility and bioavailability.

Potential Therapeutic Applications :

Research indicates that derivatives of this compound may exhibit anti-inflammatory properties and could be explored for treating conditions like diabetic retinopathy .

Mechanism of Action

The mechanism of action of tert-butyl 5,5-difluoro-2-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms and the oxo group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action are still under investigation, but it is believed that the compound can modulate biological processes by altering the activity of key proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Based Analogs

Ethyl 3-(2-tert-Butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate (Compound 10)

Structure: This analog (C₁₄H₂₃NO₅) contains a tert-butyl ester substituent at the 3-position and a ketone at the 4-position, differing from the target compound’s 5,5-difluoro and 2-oxo arrangement . Synthesis: Prepared via alkylation of ethyl 4-oxopiperidine-1-carboxylate with tert-butyl bromoacetate, achieving a 50% yield. The absence of fluorine simplifies synthesis but reduces electronic complexity . Spectroscopy:

- ¹³C NMR : The 4-oxo group resonates at δ 207.2 ppm, while the tert-butyl ester carbonyl appears at δ 170.6 ppm. In contrast, the target compound’s 5,5-difluoro group would show distinct ¹³C signals near δ 110–120 ppm (CF₂) and a 2-oxo group at δ ~200 ppm .

Reactivity : The tert-butyl ester in Compound 10 is more prone to hydrolysis under acidic/basic conditions than the Boc group in the target compound, which resists hydrolysis except under strong acids (e.g., HCl in dioxane).

Impact of Fluorination

The 5,5-difluoro substitution in the target compound introduces:

- Conformational Rigidity: Fluorine’s electronegativity reduces ring puckering flexibility compared to non-fluorinated analogs like Compound 10.

- Lipophilicity : The difluoro group increases logP by ~0.5–1.0 units, enhancing membrane permeability relative to hydrogenated analogs.

- Metabolic Stability : Fluorine retards oxidative metabolism, extending half-life in biological systems.

Tert-Butyl Esters vs. Carbamates

N-Palmitoyl-L-leucine tert-Butyl Ester

Structure: A fatty acid-amino acid hybrid (C₂₂H₄₃NO₃) with a tert-butyl ester linked to a palmitoyl group . Comparison:

- Stability : The tert-butyl ester hydrolyzes faster than the Boc carbamate in the target compound, which requires stronger acidic conditions for cleavage.

- Applications : Used in peptide synthesis and lipidated drug candidates, whereas the target compound’s Boc group is tailored for amine protection in heterocyclic systems .

Heterocyclic Variations

Pyrrolidine-Based Analogs (EP 4 374 877 A2)

Structure : A pyrrolidine derivative (tert-butyl (2S)-2-pyrrolidine-1-carboxylate) with fluorinated aryl groups and a Boc-protected amine .

Key Differences :

- Ring Size : Five-membered pyrrolidine rings exhibit higher strain and reduced conformational flexibility compared to six-membered piperidines.

- Stereochemistry: The (2S)-configured pyrrolidine in this analog introduces chirality, whereas the target compound’s 5,5-difluoro substitution may enforce a specific chair conformation without chiral centers .

Research Implications

- Drug Design : The Boc group and 5,5-difluoro substitution make the compound a versatile intermediate for protease inhibitors or kinase modulators, where fluorine enhances target binding and pharmacokinetics.

- Spectroscopic Identification : Distinct ¹⁹F NMR signals (δ ~–120 to –150 ppm) and ¹³C shifts for CF₂ aid in characterizing the target compound vs. analogs.

Biological Activity

Tert-butyl 5,5-difluoro-2-oxopiperidine-1-carboxylate is a synthetic organic compound characterized by a piperidine ring with two fluorine atoms and a tert-butyl ester group. Its unique molecular structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and structure-activity relationships.

- Molecular Formula : C10H14F2N2O3

- Molecular Weight : Approximately 235.23 g/mol

- Solubility : High solubility in various organic solvents

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : Achieved through cyclization reactions using appropriate precursors.

- Fluorination : The introduction of fluorine atoms can be accomplished using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

- tert-Butyl Protection : The tert-butyl group is introduced via tert-butyl chloroformate under basic conditions.

These methods highlight the complexity and precision required for effective synthesis, which is crucial for ensuring high yield and purity of the compound .

Pharmacological Profile

Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in metabolic pathways. Research indicates that compounds with similar structures exhibit varied biological activities, including antitumor and anti-inflammatory effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. The dual fluorination at the 5-position is believed to enhance its biological activity compared to other derivatives. A comparison with similar compounds reveals important insights into how structural modifications can influence pharmacological efficacy:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H14F2N2O3 | Different position of fluorine substituents |

| Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate | C11H17F2N2O3 | Contains a methyl group instead of difluorides |

| Tert-butyl 4-fluoro-2-oxopiperidine-1-carboxylate | C10H14F2N2O3 | Single fluorine substitution |

The presence of fluorine atoms significantly alters lipophilicity and metabolic stability, which are critical for drug development .

Case Studies

Recent research has explored the efficacy of related compounds in various biological models. For instance, studies on GNF-5, a compound structurally related to this compound, demonstrated its effectiveness against wild-type and T315I Bcr-Abl dependent proliferation in xenograft models . This highlights the potential for similar compounds to exhibit significant therapeutic effects.

Moreover, structure-activity relationship studies have been conducted to understand how different substitutions affect the potency of piperidine derivatives against specific targets. For example, variations in the position and type of substituents have been shown to impact their interaction with biological receptors .

Q & A

Basic: What are the primary synthetic routes for preparing tert-butyl 5,5-difluoro-2-oxopiperidine-1-carboxylate?

The synthesis typically involves functionalization of a piperidine scaffold. A common approach is the introduction of fluorine atoms via electrophilic fluorination or nucleophilic substitution at the 5,5-positions, followed by protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. Key steps include:

- Oxidation of dihydropyridine intermediates to form the 2-oxo group .

- Use of fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor® to achieve difluorination .

- Boc protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .

Validation : Confirm purity via HPLC or NMR, ensuring absence of unreacted starting materials or over-fluorinated byproducts .

Basic: What safety precautions are critical when handling this compound?

While specific toxicity data for this compound are limited, general guidelines for fluorinated piperidines apply:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats.

- Ventilation : Work in a fume hood due to potential release of toxic fumes during decomposition or combustion .

- Storage : Keep in a cool, dry environment under inert gas (e.g., argon) to prevent Boc-group cleavage .

Emergency Measures : In case of exposure, rinse skin/eyes with water and consult poison control. No specific antidotes are documented .

Advanced: How can stereochemical outcomes be controlled during fluorination of the piperidine ring?

Stereoselective fluorination requires careful selection of reagents and reaction conditions:

- Electrophilic Fluorination : Use chiral auxiliaries or catalysts to direct fluorine addition. For example, N-fluorobenzene sulfonimide (NFSI) with a Lewis acid like Ti(OiPr)₄ can enhance enantioselectivity .

- Radical Fluorination : Photoredox catalysis with Selectfluor® enables site-specific fluorination without racemization .

Analytical Validation : Monitor stereochemistry via NMR and X-ray crystallography. Compare observed coupling constants () with literature values for diastereomers .

Advanced: How can contradictory NMR data for Boc-protected intermediates be resolved?

Discrepancies in or NMR signals often arise from:

- Rotameric equilibria : Boc groups can cause splitting due to restricted rotation. Use variable-temperature NMR (VT-NMR) to coalesce signals .

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .

Case Study : For tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate, conflicting δH values for the hydroxymethyl group were resolved by HSQC and HMBC correlations to confirm regiochemistry .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- NMR : , , and NMR to confirm fluorination and Boc protection. Key signals include:

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and rule out impurities .

- IR Spectroscopy : Confirm Boc C=O stretch at ~1680–1720 cm .

Advanced: How can the Boc group’s stability impact reaction design?

The Boc group is susceptible to:

- Acidic Conditions : Cleavage occurs with TFA or HCl in dioxane. Use milder acids (e.g., formic acid) for partial deprotection .

- Nucleophilic Attack : Thiols or amines may displace the Boc group. Add scavengers (e.g., triethylsilane) to suppress side reactions .

Mitigation : Monitor reactions via TLC or LC-MS. If Boc cleavage is observed, switch to alternative protecting groups (e.g., Fmoc) for specific steps .

Basic: What are the biological applications of this compound in research?

It serves as a precursor for:

- Calcium Channel Modulators : The 2-oxopiperidine core mimics natural alkaloids, enabling structure-activity relationship (SAR) studies .

- Protease Inhibitors : Fluorine atoms enhance binding affinity to enzyme active sites through polar interactions .

Note : Biological activity must be validated via assays (e.g., patch-clamp for ion channels) using deprotected intermediates .

Advanced: What strategies optimize yield in large-scale synthesis?

- Solvent Selection : Use THF or DCM for fluorination to balance reactivity and solubility .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate Boc protection .

- Workup : Extract unreacted fluorinating agents with aqueous NaHCO₃ to minimize purification steps .

Yield Data : Pilot-scale reactions report ~60–75% yield after column chromatography, with >95% purity by HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.